Propyl cyanoacetate
Overview
Description
Introduction Propyl cyanoacetate is a chemical compound used in various chemical reactions and synthesis processes. It is known for its role in the formation of other complex molecules and is widely utilized in organic chemistry.
Synthesis Analysis
- The synthesis of compounds related to propyl cyanoacetate often involves condensation reactions. For example, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a related compound, is synthesized through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
- The structure of related cyanoacetate compounds is often analyzed using techniques like Nuclear Magnetic Resonance and Fourier Transform Infrared studies. These techniques reveal the detailed structural aspects of these molecules, including the arrangement of atoms and functional groups (Kotteswaran et al., 2016).
Chemical Reactions and Properties
- Propyl cyanoacetate participates in various chemical reactions, forming complex structures. For instance, ethyl cyanoacetate, a similar compound, is used as a cyanating agent in palladium-catalyzed reactions to efficiently convert aryl halides into their corresponding nitriles (Zheng, Yu, & Shen, 2012).
Physical Properties Analysis
- The physical properties of compounds similar to propyl cyanoacetate, such as melting points, boiling points, and solubility, are often determined using various analytical techniques. These properties are crucial for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
- The chemical properties of propyl cyanoacetate, including reactivity with other chemicals, stability under various conditions, and its role in synthesis reactions, are key aspects of its utility in organic chemistry. The properties of related compounds like ethyl cyanoacetate, which acts as a cyanating agent, provide insights into the chemical behavior of propyl cyanoacetate (Zheng et al., 2012).
Scientific Research Applications
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3D Prototyping Models
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Fingerprinting in Forensic Science
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Drug Carriers of Prolonged Action
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Glass Ionomer Cements
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Obtaining Nanofibers
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Photoresists
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Synthetic Caffeine Production
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Drug Development
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Superhydrophobic Surfaces
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Synthetic Caffeine Production
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Drug Development
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Superhydrophobic Surfaces
Future Directions
Propyl cyanoacetate holds a key position in diverse industries due to its versatile properties and applications. It serves as a valuable building block in organic synthesis and its reactivity makes it an indispensable intermediate, contributing to the creation of various compounds used in pharmaceuticals, agrochemicals, and specialty chemicals . The ever-evolving pharmaceutical landscape demands diverse and innovative compounds, driving the adoption of propyl cyanoacetate as a critical building block .
properties
IUPAC Name |
propyl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIMXLLXGTDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073400 | |
Record name | Acetic acid, cyano-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl cyanoacetate | |
CAS RN |
14447-15-5 | |
Record name | Propyl cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14447-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, cyano-, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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